molecular formula C17H22Cl2N2O4 B2484281 2-(4-Boc-piperazinyl)-2-(3,4-dichlorophenyl)acetic acid CAS No. 885274-60-2

2-(4-Boc-piperazinyl)-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B2484281
CAS No.: 885274-60-2
M. Wt: 389.27
InChI Key: HPZXIWOTSJKSMY-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(3,4-dichlorophenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a dichlorophenyl acetic acid moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(3,4-dichlorophenyl)acetic acid typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety: The protected piperazine is then reacted with 3,4-dichlorophenylacetic acid chloride in the presence of a base like pyridine or triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetic acid moiety.

    Substitution: The dichlorophenyl group may undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Boc-piperazinyl)-2-phenylacetic acid
  • 2-(4-Boc-piperazinyl)-2-(3,4-difluorophenyl)acetic acid
  • 2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid

Uniqueness

2-(4-Boc-piperazinyl)-2-(3,4-dichlorophenyl)acetic acid is unique due to the presence of the dichlorophenyl group, which may impart distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(24)21-8-6-20(7-9-21)14(15(22)23)11-4-5-12(18)13(19)10-11/h4-5,10,14H,6-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZXIWOTSJKSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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